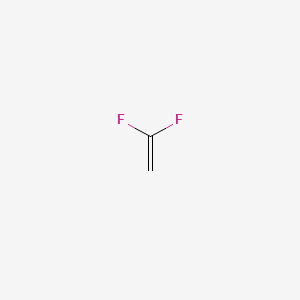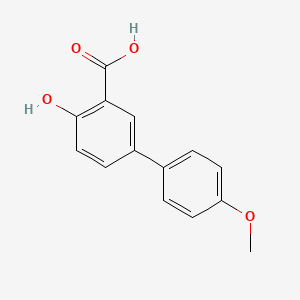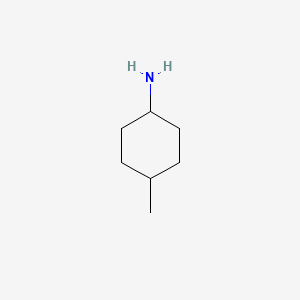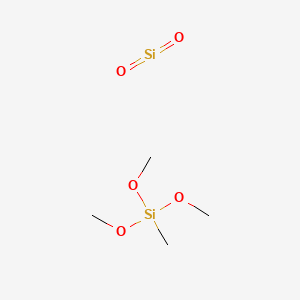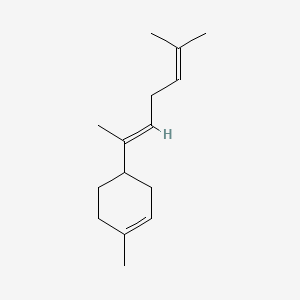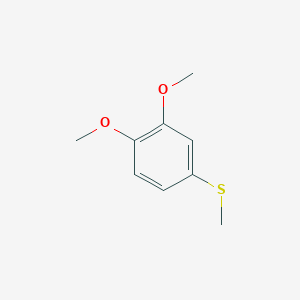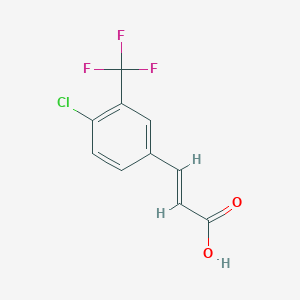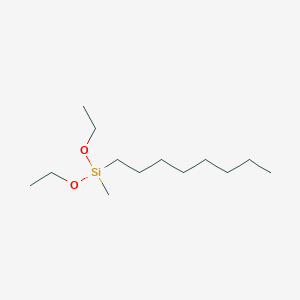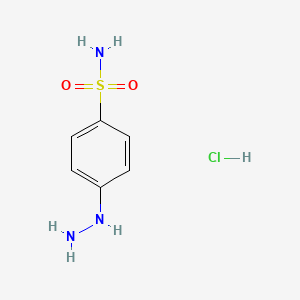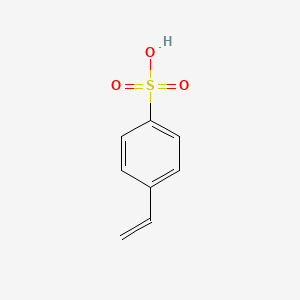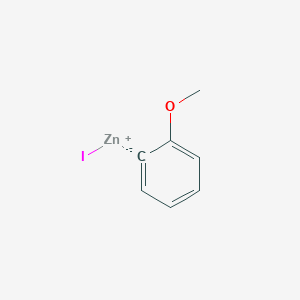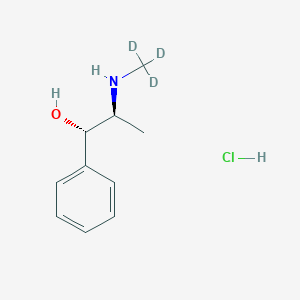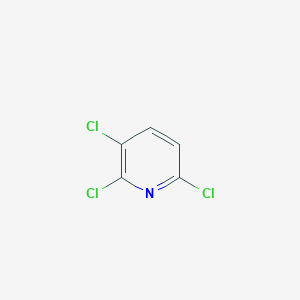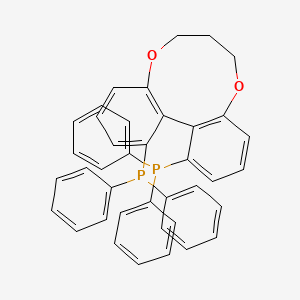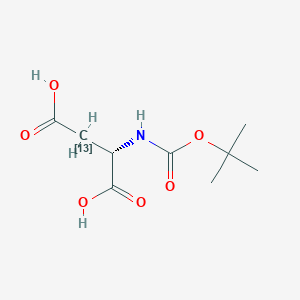
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid
描述
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid is a labeled amino acid derivative used in various scientific research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carbon-13 isotope at the third position of the aspartic acid molecule. This labeling allows for detailed studies in metabolic pathways, protein synthesis, and other biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Carbon-13 Isotope: The carbon-13 isotope is introduced at the third position of the aspartic acid molecule through a specific labeling process. This step often involves the use of carbon-13 labeled precursors and specialized reaction conditions to ensure the incorporation of the isotope.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the purity and consistency of the product.
化学反应分析
Types of Reactions
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced with other functional groups.
Oxidation and Reduction: The aspartic acid moiety can undergo oxidation and reduction reactions, although these are less common in the presence of the Boc protecting group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
Deprotected Aspartic Acid: Removal of the Boc group yields L-(3-~13~C)aspartic acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of aspartic acid can be obtained.
科学研究应用
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid is widely used in scientific research, including:
Metabolic Studies: The carbon-13 label allows for tracing the metabolic pathways of aspartic acid in biological systems.
Protein Synthesis: The compound is used in studies of protein synthesis and folding, providing insights into the incorporation of aspartic acid into proteins.
NMR Spectroscopy: The carbon-13 isotope is useful in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of molecules.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other bioactive molecules.
作用机制
The mechanism of action of N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid involves its incorporation into metabolic pathways and proteins. The carbon-13 label allows for detailed tracking and analysis of these processes. The Boc protecting group ensures the stability of the amino acid during synthetic transformations and can be removed under controlled conditions to yield the active form of the compound.
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)-L-aspartic acid: Similar structure but without the carbon-13 label.
L-(3-~13~C)aspartic acid: Lacks the Boc protecting group but contains the carbon-13 label.
N-(tert-Butoxycarbonyl)-L-glutamic acid: Similar protecting group but with a different amino acid.
Uniqueness
N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid is unique due to the combination of the Boc protecting group and the carbon-13 label. This dual modification allows for versatile applications in synthetic chemistry, metabolic studies, and structural analysis, making it a valuable tool in scientific research.
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1/i4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-RGUYRYBTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([13CH2]C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745697 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286460-64-8 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286460-64-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


